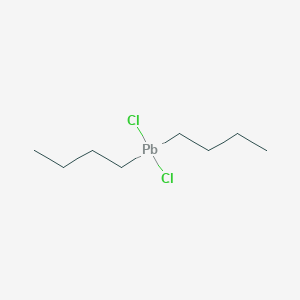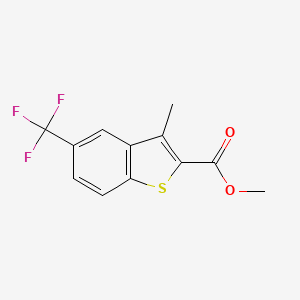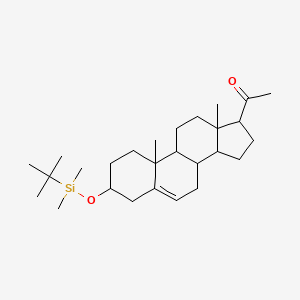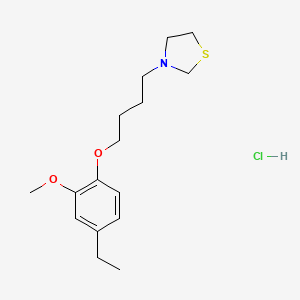![molecular formula C11H11ClO4S2 B11999954 2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid: is a chemical compound with the following molecular formula:
C21H15ClO4S2
. It contains a total of 43 atoms, including 15 hydrogen atoms, 21 carbon atoms, 4 oxygen atoms, 2 sulfur atoms, and 1 chlorine atom . This compound belongs to the class of diacetic acids, which are characterized by two carboxylic acid groups separated by a methylene bridge.Vorbereitungsmethoden
The synthetic routes for this compound involve the introduction of the chlorophenyl group and the disulfide linkage. While I don’t have specific details on industrial production methods, researchers typically achieve synthesis through organic reactions.
Analyse Chemischer Reaktionen
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reaction conditions.
Substitution Reactions: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) may be used.
Major Products: The products formed from these reactions would depend on the specific reaction conditions and the substituents present.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, proteins) could reveal potential therapeutic uses.
Medicine: It might have applications in drug design or as a precursor for pharmaceutical compounds.
Industry: Its use in specialty chemicals or materials could be explored.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects would require further research. It could involve interactions with specific receptors, enzymes, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it with related diacetic acids or compounds containing similar functional groups.
Eigenschaften
Molekularformel |
C11H11ClO4S2 |
|---|---|
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
2-[carboxymethylsulfanyl-(4-chlorophenyl)methyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H11ClO4S2/c12-8-3-1-7(2-4-8)11(17-5-9(13)14)18-6-10(15)16/h1-4,11H,5-6H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
ALAHYDJJVUIRAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(SCC(=O)O)SCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)

![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)





![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)
